molecular formula C18H19NO3 B2558675 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 500128-90-5

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B2558675
M. Wt: 297.354
InChI Key: TYAYPIWADLHQNF-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For example, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction . Additionally, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been reported to react with methyl aminomethyllambertianate to give an amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid .

Scientific Research Applications

  • Chemoselective Transformation and Product Formation : One study explored the reactions of bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride (endic anhydride) with various aminopyridines, including 6-aminoquinoline and 6-aminoquinoxaline. This resulted in the chemoselective transformation of the exocyclic amino group, leading to the formation of amido acids. These were then converted into carboximides and epoxidated with peroxy acids. The structure of the products was confirmed using various spectroscopic methods and calculations (Kas’yan et al., 2005).

  • Salt and Neutral Molecule Cocrystal Formation : Another study investigated the interaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (heliamine) with bicyclo[2.2.1]hept-5-ene-endo-2,3-dicarboxylic acid anhydride. The acid anhydride was hydrolyzed into dicarboxylic acid, and an equimolar mixture of unreacted heliamine and in-situ-generated dicarboxylic acid crystallized, forming a salt-cocrystal structure. This study provided insights into the crystallization process and the formation of hydrogen bonds in the crystal structure (Shishkina et al., 2019).

  • Oxidative Bicyclization in Chemical Synthesis : Research has been conducted on Ag-catalyzed oxidative bicyclization of N-tethered 1,7-enynes with alkylcarboxylic acids, forming polycyclic 3,4-dihydroquinolin-2(1H)-ones. This process involves a complex reaction pathway, enabling the direct site-selective decarboxylative C(sp3)–H functionalization and the rapid construction of complex spiroheterocycles (Li et al., 2017).

  • Ring-Constrained Inhibitors in Medicinal Chemistry : A study was undertaken to prepare inhibitors of the lymphocyte protein-tyrosine kinase p56lck, using bicyclic analogues as conformationally constrained mimetics. The most potent analogues were derived from modifications involving methyl 7,8-dihydroxyisoquinoline-3-carboxylate (Burke et al., 1993).

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(15-12-5-6-13(9-12)16(15)18(21)22)19-8-7-11-3-1-2-4-14(11)10-19/h1-6,12-13,15-16H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAYPIWADLHQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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